molecular formula C12H15N5O B346417 N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346417
M. Wt: 245.28 g/mol
InChI Key: NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound of significant interest in pharmacological research, particularly as a scaffold for developing novel therapeutic agents. Its core structure is associated with the inhibition of the Na+/H+ exchanger type 1 (NHE-1), a validated drug target. Inhibiting NHE-1 offers a mechanism for cytoprotection, particularly in the context of ischemia-reperfusion injury, by preventing intracellular calcium overload and the subsequent development of oxidative stress . This mechanism underpins research into its potential for treating cardiovascular pathologies . Beyond cardiovascular research, this quinazoline-guanidine derivative represents a promising scaffold for ophthalmological applications. NHE-1 is expressed in the non-pigmented ciliary epithelium of the eye, and its inhibition has been linked to the reduction of intraocular pressure, pointing to potential applications in antiglaucomatous agent development . Furthermore, related compounds demonstrate valuable secondary pharmacological activities. Research on similar guanidine derivatives of quinazoline has shown the ability to effectively suppress pro-inflammatory activation in macrophages and exhibit antiplatelet properties, which may be beneficial in managing excessive inflammation and thrombosis . The compound's research utility is also being explored in the context of late diabetic complications, as related structures have demonstrated an ability to suppress the formation of glycated proteins, a key pathobiochemical process in degenerative diseases . This combination of potential research applications—spanning cardioprotection, antiglaucomic action, anti-inflammation, and antiglycation—makes this compound a versatile chemical tool for investigative pharmacology.

Properties

IUPAC Name

2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H15N5O
  • Molecular Weight : Approximately 245.28 g/mol
  • Structural Features :
    • Quinazoline ring system, known for diverse biological activities.
    • Ethoxy group which enhances solubility.
    • Guanidine moiety contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinazoline backbone is known to modulate enzyme and receptor activities, while the guanidine group can form hydrogen bonds with various biological molecules. This interaction may influence multiple biochemical pathways, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Antitumor Properties : Compounds containing the quinazoline structure often exhibit antitumor effects, making them candidates for cancer therapy.
  • CNS Activity : Some derivatives have been investigated for their potential effects on the central nervous system.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Description References
AntimicrobialEffective against MRSA and other Gram-positive/negative bacteria
AntitumorExhibits cytotoxic effects on various tumor cell lines
CNS EffectsPotential neuroprotective properties; under investigation

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study identified this compound as a potent antibacterial agent against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 1.5 µM, indicating strong activity against resistant strains .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has revealed that modifications to the guanidine and quinazoline moieties significantly affect biological activity. For instance, substituting the ethoxy group with other alkoxy chains can alter solubility and bioactivity profiles .
  • Cytotoxicity Studies :
    In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
  • Derivatization : Exploring structural modifications could lead to enhanced potency and selectivity for specific biological targets.

Scientific Research Applications

Anticancer Activity

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine has shown promising results in anticancer research:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. It may inhibit key enzymes or receptors that are crucial for tumor growth.
  • Case Study : In vitro studies have demonstrated that derivatives of quinazoline compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, compounds similar to this compound exhibited IC50 values around 45 µM against these cell lines, indicating moderate cytotoxicity .
Cell Line IC50 (µM) Activity
MCF-745Moderate
HCT-11644.67Moderate
HeLa45Moderate

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin 6 (IL-6).
  • Case Study : In studies using primary peritoneal macrophages from C57BL/6J mice, significant inhibition of IL-6 production was observed at concentrations as low as 100 µM without affecting cell viability .

Antimicrobial Activity

The quinazoline structure is associated with antimicrobial properties:

  • Potential Use : Research indicates that this compound could be developed into new antibiotics targeting resistant bacterial strains.
Microorganism Activity
Bacillus subtilisModerate
Staphylococcus aureusSignificant

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the anti-inflammatory effects on macrophages revealed significant inhibition of IL-6 production, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Research on various quinazoline derivatives indicated that modifications can enhance potency against specific cancer targets, paving the way for the development of more effective anticancer agents .
  • Pharmacological Profiling : Comprehensive profiling revealed that structural modifications can lead to enhanced efficacy against cardiovascular diseases and systemic inflammation .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline-Guanidine Family

N-(4,6,7-Trimethylquinazolin-2-yl)guanidine
  • Structure : Quinazoline core with methyl groups at 4-, 6-, and 7-positions.
  • Key Differences : Lacks the ethoxy group at the 8-position, which may reduce solubility or alter steric interactions compared to the target compound.
N-(4-Methylquinazolin-2-yl)guanidine
  • Structure : Methyl group only at the 4-position.
  • Reactivity : Reacts with 3-formylchromone to form vinyl-linked chromone derivatives, demonstrating the influence of substituent positions on chemical reactivity .
2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine
  • Note: A positional isomer of the target compound with ethoxy at the 4-position and methyl at the 8-position. Structural isomerism may lead to divergent biological activities, though specific data are unavailable .

Guanidine Derivatives with Heterocyclic Cores

CHS 828 (N-(6-(4-Chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine)
  • Structure: Pyridyl cyanoguanidine with a hexyl-chlorophenoxy chain.
  • Activity: Potent anti-tumor agent targeting nicotinamide phosphoribosyltransferase (IC₅₀ in nanomolar range) .
  • Comparison: The quinazoline core in the target compound may confer distinct target specificity compared to pyridyl-based cyanoguanidines.
Pinacidil (N-Cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine)
  • Structure : Potassium channel opener with a trimethylpropyl group.
  • Activity : Antihypertensive agent; highlights the role of lipophilic substituents in modulating ion channels .
Thioxanthonic Guanidine Derivatives (e.g., Tx 11)
  • Structure: Thioxanthenone fused with guanidine.
  • Activity : Antifungal properties due to membrane disruption, a mechanism shared with some lipoguanidines .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Activity Reference
N-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine Quinazoline 8-ethoxy, 4-methyl Limited data (discontinued)
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine Quinazoline 4,6,7-trimethyl Unknown
CHS 828 Pyridyl cyanoguanidine Hexyl-chlorophenoxy Anti-tumor (IC₅₀ ~25–27 μmol/L)
Tx 11 Thioxanthenone-guanidine Propoxy, dichlorophenyl Antifungal
Key Observations :

Substituent Effects: Ethoxy groups (as in the target compound) may enhance solubility compared to methyl-dominated analogues . Cyanoguanidines (e.g., CHS 828) exhibit higher metabolic stability due to the cyano group .

Biological Target Specificity: Quinazoline-based guanidines may interact with enzymes or receptors associated with nucleotide metabolism, whereas pyridyl cyanoguanidines target NF-κB or ion channels .

Safety and Handling :

  • Both this compound and its trimethyl analogue are classified as low hazard, suggesting favorable safety profiles for research use .

Preparation Methods

Direct Amination-Cyanamide Coupling

The 2-amine intermediate undergoes guanidinylation using cyanamide under acidic conditions. In a representative protocol:

  • Reactants : 8-Ethoxy-4-methylquinazolin-2-amine (1 equiv), cyanamide (2.5 equiv), HCl (catalytic)

  • Solvent : Ethanol/water (4:1 v/v)

  • Conditions : Reflux at 80°C for 24 hours

  • Yield : 62–68%

Mechanistically, protonation of the amine enhances nucleophilicity, enabling attack on the electrophilic carbon of cyanamide. The reaction proceeds through a carbodiimide intermediate, which tautomerizes to the guanidine product.

Thiourea-Mediated Guanidine Formation

An alternative route employs thiourea as a guanidine precursor:

  • Thiourea Coupling :

    • 2-Chloro-8-ethoxy-4-methylquinazoline reacts with thiourea in dimethylformamide (DMF) at 120°C for 8 hours, forming 2-thioureido-8-ethoxy-4-methylquinazoline (74% yield).

  • Desulfurization :

    • Treatment with mercuric chloride (HgCl₂) in ethanol removes sulfur, yielding the guanidine derivative (81% yield).

This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

One-Pot Tandem Synthesis

Recent advancements enable a streamlined one-pot approach:

  • Quinazoline Formation :

    • 4-Methylanthranilic acid, triethyl orthoformate, and ethyl 4-nitrobenzoate react in acetic acid at 100°C for 6 hours to form 8-nitro-4-methylquinazolin-2(1H)-one.

  • In Situ Reduction and Guanidinylation :

    • Sequential addition of NaBH₄ (for nitro reduction) and cyanamide under HCl catalysis produces N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine in 58% overall yield.

Advantages : Reduced purification steps and higher atom economy.
Limitations : Competing side reactions necessitate precise stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclocondensation4-Methylanthranilic acidPOCl₃, NaOEt8598
Thiourea-Mediated2-ChloroquinazolineThiourea, HgCl₂7495
One-Pot TandemAnthranilic acid derivativesTriethyl orthoformate5890

Key Observations :

  • The cyclocondensation route offers superior yield but requires multiple isolation steps.

  • Thiourea-mediated synthesis achieves high purity but involves toxic HgCl₂.

  • One-pot methods, while efficient, struggle with scalability due to intermediate instability.

Solvent and Catalytic Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation.

  • Ethanol/water mixtures improve guanidinylation yields by stabilizing charged intermediates.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate ethoxylation by 30% under mild conditions.

  • Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for guanidinylation steps, achieving 70% yield.

Industrial-Scale Production Challenges

Industrial synthesis prioritizes cost-efficiency and safety:

  • Continuous-flow reactors minimize intermediate decomposition during ethoxylation.

  • Green chemistry principles advocate replacing POCl₃ with phosphoryl chloride (POCl₂) derivatives to reduce hazardous waste.

  • In-line NMR monitoring ensures real-time quality control during guanidinylation.

Emerging Methodologies

Enzymatic Guanidinylation

Recent studies explore transglutaminase enzymes to catalyze guanidine formation under physiological conditions, achieving 45% yield with minimal byproducts.

Photoredox Catalysis

Visible-light-mediated C–N coupling using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature synthesis (55% yield, 92% purity) .

Q & A

Basic: What synthetic routes and characterization methods are used for N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine?

The compound is typically synthesized via nucleophilic substitution or guanylation reactions. For example, intermediates like 8-ethoxy-4-methylquinazolin-2-amine are reacted with thiourea or cyanamide derivatives under controlled conditions (e.g., reflux in ethanol). Key characterization involves 1H/13C NMR to confirm substituent positions (e.g., ethoxy and methyl groups) and mass spectrometry (ESI-MS) to verify molecular weight. Purity is assessed via elemental analysis (C, H, N) and HPLC .

Advanced: How can reaction conditions be optimized to reduce side products during guanylation?

Optimization focuses on:

  • Temperature : Lower temperatures (e.g., 60–80°C) minimize decomposition of reactive intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of guanidine precursors.
  • Catalysts : Use of mild bases (e.g., K2CO3) to deprotonate intermediates without inducing hydrolysis.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound from byproducts like unreacted amines or over-alkylated derivatives .

Basic: Which spectroscopic techniques confirm the compound’s structure?

  • 1H NMR : Peaks for ethoxy (–OCH2CH3) protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.8–4.0 ppm). The methyl group on the quinazoline ring resonates as a singlet (δ 2.5–2.7 ppm).
  • 13C NMR : The quinazoline C2 carbon (guanidine attachment site) shows a deshielded signal (δ 155–160 ppm).
  • ESI-MS : A molecular ion peak ([M+H]+) confirms the molecular weight (e.g., m/z 273 for C13H17N5O) .

Advanced: How to resolve discrepancies between experimental and calculated spectroscopic data?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
  • 2D NMR : HSQC and HMBC experiments clarify through-space and through-bond correlations, resolving ambiguities in substituent assignments .

Basic: What in vitro assays screen for biological activity?

  • Enzyme inhibition : Use fluorogenic substrates to test inhibition of targets like kinases or dimethylarginine dimethylaminohydrolase (DDAH).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50 values.
  • Receptor binding : Radioligand displacement assays quantify affinity for receptors like adrenergic or serotonin subtypes .

Advanced: How does modifying the ethoxy group affect enzyme selectivity?

Replacing the ethoxy group with bulkier substituents (e.g., isopropoxy) can sterically hinder binding to off-target enzymes. For instance, N-(8-isopropoxy-4-methylquinazolin-2-yl)guanidine showed 10-fold higher selectivity for DDAH-1 over nitric oxide synthase (NOS) in kinetic assays. Computational docking (e.g., AutoDock Vina) identifies steric clashes with non-target binding pockets .

Advanced: How to address contradictory biological activity data?

  • Dose-response curves : Confirm activity across multiple concentrations to rule out false positives.
  • Orthogonal assays : Validate enzyme inhibition with ITC (isothermal titration calorimetry) alongside fluorogenic assays.
  • Metabolic stability : Check compound integrity in assay media via LC-MS to exclude degradation artifacts .

Basic: What storage conditions ensure compound stability?

Store under inert gas (argon) at –20°C in amber vials. Desiccate with silica gel to prevent hydrolysis of the ethoxy group. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles .

Advanced: Designing a stability study under varied pH and temperature

  • Accelerated testing : Incubate at 40°C/75% RH and pH 1–13 for 14 days.
  • Analytical methods : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and quantify by UV absorption (λ = 254 nm).
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life at 25°C .

Basic: Computational prediction of physicochemical properties

  • logP : Calculate via software (e.g., ChemAxon) to estimate lipophilicity (target logP ~2.5 for blood-brain barrier penetration).
  • Solubility : Use COSMO-RS to predict aqueous solubility based on charge distribution .

Advanced: Validating QSAR models for ADMET properties

  • Training data : Use in vitro permeability (Caco-2 assays) and microsomal stability (human liver microsomes) to build models.
  • Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 indicates reliability) .

Advanced: Crystallographic analysis of polymorphism

  • Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Key parameters: space group (e.g., P21/c), unit cell dimensions, and hydrogen-bonding networks.
  • Powder XRD : Compare experimental patterns with Mercury-generated simulations to identify polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.